Serine o-palmitate
Description
β-Sitosteryl-3β-glucopyranoside-6′-O-palmitate (referred to as Compound 4 in multiple studies) is a sterol-derived compound featuring a β-sitosterol core conjugated with a glucose moiety and a palmitate ester at the 6′ position. It is commonly isolated from plant sources, such as Ziziphus spina-christi and Millettia mekongensis . Its structure combines lipophilic (palmitate) and hydrophilic (glucose) groups, enabling unique interactions in biological systems.
Properties
CAS No. |
88815-78-5 |
|---|---|
Molecular Formula |
C19H37NO4 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-hexadecanoyloxypropanoic acid |
InChI |
InChI=1S/C19H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)24-16-17(20)19(22)23/h17H,2-16,20H2,1H3,(H,22,23)/t17-/m0/s1 |
InChI Key |
NMQUOSNLQOYWBH-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of serine o-palmitate typically involves the esterification of serine with palmitic acid. This reaction can be catalyzed by enzymes from the multipass membrane-bound O-acyl transferases family . The reaction conditions often include the presence of a suitable solvent and a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions using bioreactors. The process ensures high yield and purity of the compound, which is essential for its applications in various fields .
Chemical Reactions Analysis
Formation of Palmitoyl-CoA
Palmitoyl-CoA is formed from palmitic acid through an ATP-dependent reaction:
This reaction is crucial for the subsequent steps in lipid metabolism, including beta-oxidation and sphingolipid synthesis .
Role of Serine Palmitoyltransferase (SPT)
SPT is a pyridoxal 5'-phosphate-dependent enzyme that plays a critical role in sphingolipid metabolism. It consists of subunits SPTLC1, SPTLC2, and SPTLC3, with SPTLC2 and SPTLC3 containing the PLP-binding motif . SPT's activity is essential for the initiation of sphingolipid biosynthesis and is regulated at both transcriptional and post-transcriptional levels .
Impact of SPT Inhibition
Inhibiting SPT can affect sphingolipid levels and insulin sensitivity. Studies have shown that short-term inhibition of SPT can improve insulin signaling by reducing ceramide accumulation, while chronic inhibition may divert palmitate towards diacylglycerol synthesis, exacerbating insulin resistance .
Effects of SPT Inhibition on Ceramide Levels
| Treatment | Ceramide Levels | Insulin Sensitivity |
|---|---|---|
| Control | High | Normal |
| SPT Inhibition (Short-term) | Reduced | Improved |
| SPT Inhibition (Chronic) | Variable | Decreased |
SPT Subunit Composition and Activity
| Subunit | Function | Expression |
|---|---|---|
| SPTLC1 | Core subunit | Ubiquitous |
| SPTLC2 | PLP-binding, core activity | Ubiquitous |
| SPTLC3 | PLP-binding, modulates LCB diversity | Tissue-specific |
Scientific Research Applications
Serine o-palmitate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of serine o-palmitate involves its incorporation into proteins through O-palmitoylation. This modification enhances the hydrophobicity of the protein, promoting its association with cellular membranes. The palmitate group can also influence protein-protein interactions and signaling pathways, thereby modulating various cellular functions .
Comparison with Similar Compounds
Structural and Pharmacokinetic Differences
- Structure : Stigmasterol is a phytosterol with a double bond at C5-C6 and a hydroxyl group at C3, lacking the glucose-palmitate conjugation seen in Compound 4 .
- Bioavailability Radar Analysis: Polar Surface Area (PSA): Stigmasterol (5) exhibits a PSA of 20.3 Ų, closer to the optimal range (<75 Ų) for membrane permeability, compared to Compound 4 (PSA: 110 Ų), which exceeds this threshold . Lipophilicity (Log P): Stigmasterol (Log P: 7.5) has higher lipophilicity than Compound 4 (Log P: 6.8), influencing tissue distribution .
Comparison with Butyrospermol 3-β-O-Palmitate
Structural Features
Butyrospermol 3-β-O-palmitate (C46H80O2) is a triterpenoid ester isolated from Syzygium aqueum. Unlike Compound 4, it lacks a sugar moiety and features a triterpene backbone with a single palmitate ester at C3 .
Other Related Palmitate Esters
Calenduladiol-3β-O-Palmitate
Isolated from Chrysanthemum indicum, this compound shares a sterol backbone with Compound 4 but lacks glucose conjugation. Its bioactivity remains underexplored, though similar palmitate esters are linked to anti-inflammatory effects .
Lup-16β,28-Dihydroxy-3β-O-Palmitate
Found in chrysanthemums, this lupane-type triterpene ester has demonstrated antioxidant properties but lacks comparative pharmacokinetic data .
Data Tables
Table 1: Pharmacokinetic and Toxicity Profiles
| Compound | PSA (Ų) | Log P | BBB Penetration | Intestinal Absorption | Toxicity |
|---|---|---|---|---|---|
| β-Sitosteryl-3β-glucopyranoside-6′-O-palmitate | 110 | 6.8 | Low | Moderate | Carcinogenic |
| Stigmasterol | 20.3 | 7.5 | Low | High | Immunotoxic |
| Butyrospermol 3-β-O-palmitate | 40.1* | 10.2* | N/A | Low | None reported |
*Estimated values based on structural analogs.
Q & A
Q. How can researchers ensure transparency when reporting negative results in this compound studies?
- Methodological Answer : Adhere to the ARRIVE 2.0 guidelines for preclinical studies. Publish raw LC-MS/MS spectra, uncropped Western blots, and simulation trajectories in repositories like Zenodo. Use preprint platforms (e.g., bioRxiv) to share null findings, emphasizing power analysis (α=0.05, β=0.2) to preclude Type II errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
